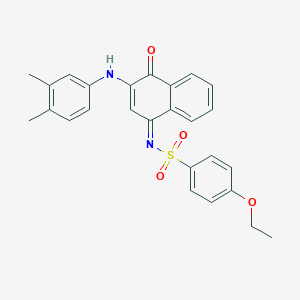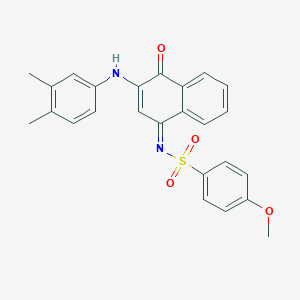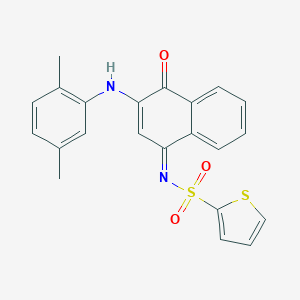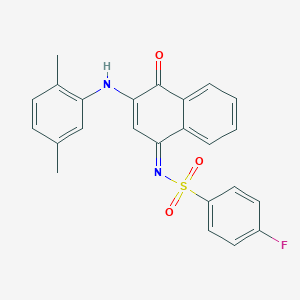![molecular formula C24H21NO4S2 B281388 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide](/img/structure/B281388.png)
4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.
Mechanism of Action
4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By inhibiting BTK, 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide disrupts these signaling pathways and induces cell death in cancer cells and modulates the activity of immune cells.
Biochemical and Physiological Effects
4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide inhibits the proliferation and survival of cancer cells, induces cell death, and reduces the migration and invasion of cancer cells. In immune cells, 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide modulates the activity of B cells, T cells, and natural killer cells, leading to the suppression of autoimmune responses.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide has also shown good pharmacokinetic properties and oral bioavailability, making it a promising drug candidate for clinical development. However, the limitations of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide include its potential toxicity and the need for further preclinical and clinical studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research and development of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide. One direction is to investigate the potential use of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide in combination with other drugs or therapies for the treatment of cancers and autoimmune diseases. Another direction is to explore the use of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide in other diseases that involve BTK signaling pathways, such as chronic obstructive pulmonary disease and cardiovascular diseases. Further studies are also needed to determine the optimal dosing regimen and potential side effects of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide in humans.
Conclusion
In conclusion, 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide is a promising small molecule inhibitor that has shown potential therapeutic effects in preclinical studies for the treatment of various types of cancers and autoimmune diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide have been discussed in this paper. Further preclinical and clinical studies are needed to determine the safety and efficacy of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide in humans.
Synthesis Methods
The synthesis of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide involves several steps, including the reaction of 4-methylphenylboronic acid with 2-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid, followed by the reaction of the resulting intermediate with thien-2-ylsulfonyl chloride and then with benzoyl chloride. The final product is obtained by purification through column chromatography.
Scientific Research Applications
4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. Preclinical studies have shown that 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in these cells. 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide has also been shown to have potential therapeutic effects in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
properties
Molecular Formula |
C24H21NO4S2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-thiophen-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H21NO4S2/c1-16-8-10-17(11-9-16)24(26)25(31(27,28)23-7-4-14-30-23)18-12-13-22-20(15-18)19-5-2-3-6-21(19)29-22/h4,7-15H,2-3,5-6H2,1H3 |
InChI Key |
OUTVACLNWCPQPW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=CS5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)
![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)




![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)



![Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281324.png)
![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)
![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)